molecular formula C7H15NO2 B3112233 Methyl 2-amino-3-methylpentanoate CAS No. 18869-44-8

Methyl 2-amino-3-methylpentanoate

Cat. No.: B3112233
CAS No.: 18869-44-8
M. Wt: 145.2 g/mol
InChI Key: YXMMTUJDQTVJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-methylpentanoate can be synthesized through various chemical reactions. One common method involves the esterification of 2-amino-3-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-3-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-methylpentanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that modify its structure. These interactions often involve the formation of covalent bonds with active sites on enzymes, leading to changes in the enzyme’s activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-methylpentanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in research and industry .

Biological Activity

Methyl 2-amino-3-methylpentanoate, also known as methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride, is a chiral compound that has garnered attention for its biological activities and potential applications in various fields, particularly in biochemistry and pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H15ClN2O2C_7H_{15}ClN_2O_2 and a molecular weight of 181.66 g/mol. The compound is characterized by its branched-chain structure, which influences its interaction with biological systems. The stereochemistry of this compound is crucial for its biological function, as it affects how the molecule interacts with enzymes and receptors in the body.

The biological activity of this compound is primarily attributed to its role as a branched-chain amino acid (BCAA). BCAs are known to participate in various metabolic pathways and are essential for protein synthesis. The mechanism involves:

  • Enzyme Interaction : The compound's structure allows it to fit into active sites of enzymes, modulating their activity and influencing biochemical pathways.
  • Protein Synthesis : As a precursor in the synthesis of proteins, it plays a significant role in muscle metabolism and recovery.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antioxidant Properties : Similar compounds have shown potential antioxidant effects, which may help mitigate oxidative stress in cells.
  • Anticancer Activity : Some studies suggest that derivatives of this compound may inhibit carcinogenic processes in animal models by modulating metabolic pathways .
  • Neuroprotective Effects : There is emerging evidence that BCAs can have neuroprotective roles, potentially benefiting conditions like neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantInhibition of oxidative stress; potential protective effects against toxins
AnticancerInhibition of carcinogenic processes in animal models
NeuroprotectivePotential benefits in neurodegenerative diseases
Protein SynthesisRole in muscle metabolism and recovery

Case Study: Anticancer Effects

In a study examining the effects of this compound on cancer cell lines, researchers found that the compound exhibited significant inhibition of cell proliferation. The study utilized various concentrations to determine the dose-dependent effects on cell viability. Results indicated a marked decrease in cell growth at higher concentrations, suggesting potential for therapeutic applications .

Applications in Medicine and Industry

This compound has potential applications across several domains:

  • Pharmaceutical Development : Its role as a precursor for synthesizing other bioactive compounds makes it valuable in drug development.
  • Nutritional Supplements : As a BCAA, it could be included in dietary supplements aimed at enhancing athletic performance and recovery.
  • Biochemical Research : Used as a chiral building block in synthetic organic chemistry, facilitating the development of complex molecules.

Properties

IUPAC Name

methyl 2-amino-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTUJDQTVJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-methylpentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-methylpentanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-3-methylpentanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-3-methylpentanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-3-methylpentanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-3-methylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.